molecular formula C16H18O3 B11855822 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- CAS No. 61983-42-4

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl-

Cat. No.: B11855822
CAS No.: 61983-42-4
M. Wt: 258.31 g/mol
InChI Key: BROFVWVUHXYOSG-UHFFFAOYSA-N
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Description

The compound 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- is a polycyclic aromatic ketone featuring a naphthalenyl backbone substituted with hydroxyl, methyl, and ketone groups. The compound’s key structural elements include:

  • A naphthalenyl moiety with 3,4-dihydroxy and 7-methyl substituents.
  • A 3-methyl-1-butanone side chain.

However, its unique substitution pattern may influence solubility, stability, and biological activity compared to simpler aromatic ketones like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) or methanone derivatives .

Properties

CAS No.

61983-42-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C16H18O3/c1-9(2)6-14(17)13-8-11-7-10(3)4-5-12(11)15(18)16(13)19/h4-5,7-9,18-19H,6H2,1-3H3

InChI Key

BROFVWVUHXYOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H18O3
Molecular Weight : 258.31 g/mol
CAS Number : 61983-42-4
IUPAC Name : 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one

The compound features a naphthalene ring substituted with hydroxyl groups and a butanone side chain. This structural complexity contributes to its unique chemical behavior and biological activities.

Biological Activities

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- exhibits several notable biological activities:

  • Antioxidant Properties : The presence of hydroxyl groups allows the compound to act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, indicating potential applications in antimicrobial therapies.
  • Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through modulation of cellular pathways, which may also apply to this compound.

Antioxidant Activity Assessment

A study assessing the antioxidant capacity of various naphthalene derivatives showed promising results in reducing oxidative stress markers in vitro. Such findings highlight the potential health benefits associated with this class of compounds.

Anticancer Effects

Research investigating the anticancer effects of naphthalene derivatives revealed their ability to induce apoptosis in cancer cell lines through DNA interaction and modulation of cellular pathways. This supports the hypothesis that compounds like 1-butanone could exhibit similar therapeutic effects.

Mechanism of Action

The mechanism by which 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Structure : Features a pyridyl group instead of a naphthalenyl backbone, with a nitrosamine side chain.
  • Reactivity : Undergoes metabolic α-hydroxylation to form reactive diazonium ions or carbonium intermediates, which alkylate DNA to form pyridylhydroxybutyl (PHB)-DNA adducts .
  • Carcinogenicity: A potent tobacco-specific carcinogen; forms 0.11–0.74 ppm in tobacco and 0.11–0.66 µg/cigarette in sidestream smoke .

Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl-

  • Structure : Shares a naphthalenyl backbone but includes phenyl and hydroxyl groups at different positions (1,4-dihydroxy vs. 3,4-dihydroxy in the target compound).
  • Molecular Weight: 340.37 g/mol (C23H16O3) vs. an estimated higher molecular weight for the target compound due to additional methyl and butanone groups .
  • Reactivity: Phenolic hydroxyl groups may confer antioxidant properties or susceptibility to electrophilic substitution.

N’-Nitrosonornicotine (NNN) Metabolites

  • Example: 4-Hydroxy-1-(3-pyridyl)-1-butanone, a metabolite of NNN, undergoes further oxidation to 4-(3-pyridyl)-4-oxobutyric acid .
  • Comparison : The target compound’s dihydroxy-naphthalenyl group may similarly undergo oxidation or conjugation, but its lack of a pyridyl ring could alter metabolic pathways and toxicity endpoints.

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Key Substituents Molecular Weight (g/mol) Key Reactivity
Target Compound Naphthalenyl 3,4-dihydroxy, 7-methyl, 3-methyl-butanone ~350 (estimated) Electrophilic substitution, oxidation
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Pyridyl Nitrosamine, methyl 207.23 α-Hydroxylation, DNA alkylation
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- Naphthalenyl 1,4-dihydroxy, 3-phenyl 340.37 Antioxidant activity, electrophilic substitution

Research Findings and Mechanistic Insights

  • However, its dihydroxy groups may facilitate quinone formation or redox cycling, analogous to catechol derivatives .
  • Environmental Presence: While NNK and NNN are well-documented in tobacco smoke , the target compound’s environmental occurrence remains unstudied.
  • Toxicity Profile: The absence of nitrosamine moieties likely diminishes direct carcinogenicity, but phenolic hydroxyls could contribute to oxidative stress or estrogenic activity, as seen in other polycyclic aromatics .

Biological Activity

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- is an organic compound with significant biological activity. Its structure incorporates a butanone moiety and a naphthalene derivative featuring hydroxyl groups, which contribute to its diverse pharmacological properties. This article provides an in-depth analysis of the compound's biological activities, synthesis methods, and potential applications based on current research findings.

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • Density : 1.213 g/cm³ (predicted)
  • Melting Point : 117-118 °C
  • Boiling Point : 432.7 ± 45.0 °C (predicted)
  • pKa : 7.43 ± 0.50 (predicted) .

Biological Activities

1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- exhibits several notable biological activities:

Antioxidant Properties

Research indicates that this compound may have significant antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

Antimicrobial Activity

The naphthalene derivative is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further pharmacological exploration .

Synthesis Methods

The synthesis of 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- can be approached through various methods:

  • Friedel-Crafts Acylation : This method involves acylating 3,4-dihydroxy-7-methylnaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Refluxing with Solvents : The reaction is typically carried out in anhydrous solvents such as dichloromethane at controlled temperatures to optimize yield and purity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
1-(3-hydroxy-7-methylnaphthalen-2-yl)butan-1-oneC15H16O2Lacks one hydroxyl group
1-(3,4-dimethoxy-7-methylnaphthalen-2-yl)butan-1-oneC15H18O4Contains methoxy groups instead of hydroxyls
1-(7-methyl-naphthalen-2-yloxy)butan-1-oneC15H16O2Features an ether linkage

This table illustrates how the presence of specific hydroxyl substitutions in 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl- may contribute to its distinct biological activities and chemical reactivity .

Study on Naphthalene Derivatives

A study investigating the anticancer effects of naphthalene derivatives revealed their ability to induce apoptosis in cancer cell lines through DNA interaction and modulation of cellular pathways . This supports the hypothesis that compounds like 1-butane could exhibit similar therapeutic effects.

Antioxidant Activity Assessment

Another study focused on assessing the antioxidant capacity of various naphthalene derivatives showed promising results in reducing oxidative stress markers in vitro . Such findings highlight the potential health benefits associated with this class of compounds.

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